Chromium(III) nitrate nonahydrate

説明

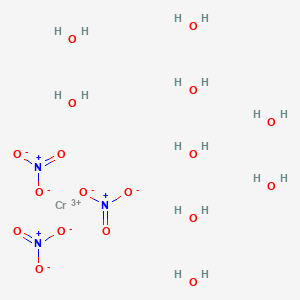

Structure

2D Structure

特性

IUPAC Name |

chromium(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHCUJZTWMCYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001043479 | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Merck Index] Soluble in water; [ACGIH], DEEP VIOLET CRYSTALS. | |

| Record name | Chromium(III) nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes on heating | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very good | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.8 g/cm³ | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7789-02-8 | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2806IOL1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

66 °C | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Chromium(III) Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of chromium(III) nitrate (B79036) nonahydrate, --INVALID-LINK--₃·3H₂O. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state structure of this compound. This document summarizes key crystallographic data, outlines detailed experimental protocols for structure determination, and provides visualizations of experimental workflows and the local coordination environment of the chromium(III) ion.

Introduction

Chromium(III) nitrate nonahydrate is an inorganic compound that presents as a dark violet, hygroscopic crystalline solid.[1] It is widely utilized in the synthesis of other chromium compounds, as a precursor for catalysts, and in the dyeing and tanning industries.[2] The compound's formula is --INVALID-LINK--₃·3H₂O, indicating that the chromium(III) ion is coordinated to six water molecules, forming a hexaaquachromium(III) complex cation. The charge is balanced by three nitrate anions, and the crystal lattice is further stabilized by three molecules of water of crystallization.[1] A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties and for its application in various fields.

Crystal Structure Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[3] The structure features two crystallographically distinct hexaaquachromium(III), [Cr(H₂O)₆]³⁺, octahedra, each located on a center of inversion.[3] These complex cations, along with the nitrate anions and water molecules of crystallization, are interconnected by an extensive three-dimensional network of hydrogen bonds.[3]

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₃·3H₂O |

| Molar Mass | 400.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.967(1) Å |

| b | 9.6528(9) Å |

| c | 10.981(1) Å |

| β | 95.41(1)° |

| Volume | 1473.87(17) ų |

| Z | 4 |

| Calculated Density | 1.802 g/cm³ |

| Radiation | Mo Kα (λ = 0.7107 Å) |

| Final R-factor | 0.030 for 2567 unique reflections |

Data sourced from Lazar et al. (1991), Acta Crystallographica Section C, C47, 1060-1062.[3]

Table 2: Selected Interatomic Distances (Representative)

| Bond/Contact | Distance (Å) |

| Cr1 - O(water) | ~1.96 - 1.98 |

| Cr2 - O(water) | ~1.96 - 1.98 |

| N - O (nitrate) | ~1.23 - 1.26 |

| O-H···O (H-bond) | ~2.7 - 3.0 |

Note: Specific bond lengths were not provided in the primary cited literature. The values presented are typical for hexaaquachromium(III) complexes and nitrate ions and are for illustrative purposes.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized yet detailed protocol based on standard single-crystal X-ray diffraction techniques is outlined below.

3.1. Crystal Growth and Selection

High-quality single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. The resulting violet crystals are then examined under a polarizing microscope. A suitable crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected for data collection.

3.2. Data Collection

The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent degradation of the crystal in the X-ray beam. The goniometer is then affixed to a four-circle X-ray diffractometer equipped with a suitable detector (e.g., a CCD or CMOS detector). Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations and improve data quality. Monochromatic X-radiation, commonly Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å), is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Data Processing

The raw diffraction data are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the reflections. The space group is assigned based on the systematic absences in the diffraction data.

3.4. Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cr). The remaining non-hydrogen atoms are located from subsequent difference Fourier maps. The structural model is then refined by a least-squares method, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the experimental data and the final structural model.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium(III) Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of Chromium(III) nitrate (B79036) nonahydrate, Cr(NO₃)₃·9H₂O. This document outlines two distinct laboratory-scale synthesis protocols: the reduction of hexavalent chromium and the neutralization of chromium hydroxide. Furthermore, it details the essential analytical techniques for the characterization of the compound, including thermal analysis (TGA/DSC), Fourier-transform infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. This guide serves as a comprehensive resource, presenting quantitative data in structured tables and illustrating experimental workflows with clear diagrams to support researchers in the fields of chemistry, materials science, and drug development.

Introduction

Chromium(III) nitrate nonahydrate is an inorganic compound that presents as a dark violet, crystalline, and hygroscopic solid.[1][2] Its structure is more accurately represented as --INVALID-LINK--₃·3H₂O, indicating that six water molecules act as ligands, forming a hexaaquachromium(III) complex cation, with three nitrate anions and three additional water molecules occupying the crystal lattice.[1] This compound is highly soluble in water and serves as a common precursor in the synthesis of other chromium compounds, including catalysts and coordination complexes.[2][3] Its applications are found in the dyeing industry, as a corrosion inhibitor, and in the preparation of chromium-based catalysts.[3]

This guide provides detailed methodologies for its synthesis and characterization, aimed at providing researchers with the practical knowledge required to produce and verify this important chemical compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below, offering routes from different chromium precursors.

Method 1: Reduction of Chromium(VI) Trioxide

This method involves the reduction of hexavalent chromium in an acidic medium. While effective, this procedure requires stringent safety precautions due to the high toxicity and oxidizing potential of chromium(VI) trioxide.

Experimental Protocol:

-

In a fume hood, dissolve 1.0 g of recrystallized chromium(VI) trioxide (CrO₃) in a solution of 3 mL of deionized water and 2 mL of pure nitric acid (HNO₃).

-

Place the reaction vessel in an ice bath to cool and stir the solution continuously.

-

Behind a safety screen, carefully add 0.5-1.0 mL of pure methanol (B129727) (CH₃OH) dropwise to the solution. The addition should be slow to control the exothermic reaction.

-

Observe the color change from orange/red to a bluish hue, which indicates the reduction of Cr(VI) to Cr(III).

-

Once the reaction is complete, transfer the solution to a vacuum desiccator containing a drying agent such as calcium chloride (CaCl₂).

-

Evaporate the solvent under high vacuum.

-

Collect the resulting deep violet, rhombic crystals of this compound.

References

An In-depth Technical Guide to the Solubility of Chromium(III) Nitrate Nonahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) nitrate (B79036) nonahydrate, Cr(NO₃)₃·9H₂O, is an inorganic compound that serves as a precursor in the synthesis of various chromium-containing materials, including catalysts and coordination complexes. Its solubility characteristics are pivotal for its application in diverse fields, particularly in materials science and drug development, where it may be employed in non-aqueous reaction media. This technical guide provides a comprehensive overview of the solubility of chromium(III) nitrate nonahydrate in organic solvents, based on available literature. It also outlines detailed experimental protocols for the quantitative determination of its solubility.

Qualitative and Quantitative Solubility Data

This compound is a purple crystalline solid that is highly soluble in water.[1][2][3][4][5][6][7] Its solubility in organic solvents is more varied and is qualitatively described as soluble in polar protic and aprotic solvents like alcohols and acetone.[1][2] Conversely, it is reported to be insoluble in nonpolar organic solvents such as benzene, chloroform, and carbon tetrachloride.[2]

While qualitative descriptions of solubility are readily available, specific quantitative data for the solubility of this compound in organic solvents is not extensively reported in publicly accessible literature. The following table summarizes the available qualitative solubility information. Researchers requiring precise solubility values for their work are advised to determine these experimentally using the protocols outlined in this guide.

| Organic Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility | Reference |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | Soluble | [1] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Not Specified | Soluble | [1][2] |

| Benzene | C₆H₆ | Nonpolar | Not Specified | Insoluble | [2] |

| Chloroform | CHCl₃ | Nonpolar | Not Specified | Insoluble | [2] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Not Specified | Insoluble | [2] |

| Methanol | CH₃OH | Polar Protic | Not Specified | Soluble | [4] |

Experimental Protocols for Solubility Determination

For researchers and professionals requiring precise solubility data, the following experimental protocols provide standardized methods for determining the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This classical method involves the preparation of a saturated solution at a constant temperature, followed by the gravimetric determination of the solute concentration.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to the organic solvent of interest in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature. Immediately filter the solution using a syringe filter to remove any suspended microcrystals.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed, dry container.

-

Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt) until a constant weight of the dry chromium(III) nitrate is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry Method

This method is suitable for colored compounds like chromium(III) nitrate and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the chromium(III) complex in that solvent using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Dilution: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration represents the solubility.

Signaling Pathway Visualization

For professionals in drug development, understanding the potential biological interactions of chromium compounds is crucial. While chromium(III) is an essential trace element, its compounds can interact with various cellular pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by an increase in intracellular chromium(III) levels, potentially impacting cellular processes.

Caption: Hypothetical Cellular Signaling Pathway for Chromium(III).

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While qualitatively understood to be soluble in polar organic solvents and insoluble in nonpolar ones, a lack of specific quantitative data in the literature necessitates experimental determination for applications requiring high precision. The provided methodologies offer robust frameworks for researchers to obtain reliable solubility data, and the visualized workflow and signaling pathway serve as valuable conceptual tools.

References

- 1. This compound [chemister.ru]

- 2. Chromium(III) nitrate nonahydrate [ghtech.com]

- 3. Chromium nitrate nonahydrate | CrH18N3O18 | CID 9887206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98.5% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. laballey.com [laballey.com]

- 6. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. This compound | 7789-02-8 [chemicalbook.com]

The Thermal Decomposition of Chromium(III) Nitrate Nonahydrate: A Technical Guide

An In-depth Examination of the Thermal Behavior, Decomposition Pathway, and Experimental Analysis of Cr(NO₃)₃·9H₂O for Researchers and Drug Development Professionals.

Chromium(III) nitrate (B79036) nonahydrate, with the chemical formula Cr(NO₃)₃·9H₂O, is a compound of significant interest in various chemical and material science applications, including the synthesis of catalysts and chromium-based materials.[1][2] Its thermal decomposition is a critical process for preparing chromium oxides with controlled properties.[3][4] This technical guide provides a comprehensive overview of the thermal decomposition behavior of chromium(III) nitrate nonahydrate, detailing the multi-step degradation process, intermediate products, and the final oxide formation. The information is compiled from various thermal analysis studies to offer a consolidated resource for researchers.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound is a complex process that proceeds through several distinct stages, involving dehydration, the formation of intermediate hydroxy- and oxynitrates, and finally, the formation of chromium(III) oxide (Cr₂O₃).[5][6] The overall decomposition reaction can be simplified, but the actual mechanism involves a series of overlapping steps.

The decomposition process is influenced by experimental conditions such as heating rate, atmosphere (e.g., inert or oxidizing), and sample mass.[3][7] Generally, the decomposition begins with the loss of water molecules and progresses to the breakdown of nitrate groups.

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential stages of the thermal decomposition of this compound, from the initial hydrated salt to the final chromium oxide product.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) is a key technique for quantifying the mass loss associated with each decomposition step. The following tables summarize the quantitative data from thermal decomposition studies of this compound under a nitrogen atmosphere.

Table 1: Summary of Thermal Decomposition Stages of Cr(NO₃)₃·9H₂O in N₂ Atmosphere [7]

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |

| Step 1 | 48 - 120 | 21.13 | Initial decomposition and loss of water molecules. |

| Step 2 | 120 - 274 | 55.75 | Formation of an amorphous intermediate, suggested to be CrO₂.₆. |

| Step 3 | 274 - 475 | 5.59 | Conversion to the final product, Cr₂O₃. |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The methodologies described below are based on protocols reported in the literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation : A typical TGA instrument, such as a TG/DSC (Thermogravimetry/Differential Scanning Calorimetry) analyzer, is used.[7][8]

-

Sample Preparation : A precisely weighed sample of this compound (e.g., 10.9586 mg) is placed in a standard alumina (B75360) crucible (e.g., 70 μl).[7]

-

Experimental Conditions :

-

Heating Rate : A linear heating rate, commonly 10°C/min, is applied.[7]

-

Temperature Range : The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).[7]

-

Atmosphere : The experiment is conducted under a controlled atmosphere, such as flowing nitrogen (N₂) with a constant flow rate (e.g., 30 ml/min), to prevent unwanted oxidative side reactions.[7]

-

-

Data Analysis : The resulting TGA curve plots the percentage of mass loss versus temperature, from which the temperature ranges and mass losses for each decomposition step are determined.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow difference between a sample and a reference material.

-

Instrumentation : DTA or DSC instruments, often coupled with TGA, are utilized.

-

Sample Preparation : Similar to TGA, a weighed sample is placed in a crucible alongside an inert reference material (e.g., alumina).

-

Experimental Conditions : The heating rate and atmosphere are typically matched to the TGA experiment to allow for direct correlation of thermal events with mass loss stages.

-

Data Analysis : The DTA/DSC curve shows endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to events like dehydration and decomposition.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of the thermal decomposition.

-

Methodology : Samples are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA curve. The residues are then cooled and analyzed by XRD.

-

Data Analysis : The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline structures of the intermediate and final products. For instance, the final product is confirmed to be crystalline Cr₂O₃ by comparing its XRD pattern with the standard for chromium(III) oxide.[7] The intermediate products are often found to be amorphous, as indicated by the absence of sharp diffraction peaks.[7]

Characteristics of Decomposition Products

The intermediate products of the thermal decomposition of this compound are complex and can include various hydroxy- and oxynitrates.[5][6] Studies have identified an amorphous intermediate with a proposed formula of CrO₂.₆.[7] The final product of the decomposition, when carried out at temperatures above approximately 450-500°C, is consistently identified as crystalline chromium(III) oxide (Cr₂O₃).[5][6][7]

Conclusion

The thermal decomposition of this compound is a multi-step process that has been well-characterized by thermal analysis techniques. The process involves dehydration, the formation of amorphous intermediates, and ultimately yields crystalline chromium(III) oxide. A thorough understanding of this decomposition behavior, including the temperature ranges and associated mass losses for each stage, is essential for the controlled synthesis of chromium-based materials with desired properties. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and verify the thermal decomposition characteristics of this compound.

References

- 1. 硝酸铬(III) 九水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 7789-02-8 [chemicalbook.com]

- 3. akjournals.com [akjournals.com]

- 4. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 5. Thermal decomposition of chromium(III) nitrate(V) nanohydrate | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. kohan.com.tw [kohan.com.tw]

Coordination Chemistry of Chromium(III) Nitrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of chromium(III) nitrate (B79036) complexes. It covers their synthesis, structural characteristics, spectroscopic and magnetic properties, and relevant applications, with a particular focus on aspects pertinent to drug development and scientific research.

Introduction to Chromium(III) Coordination Chemistry

Chromium(III), with its d³ electron configuration, predominantly forms stable, kinetically inert octahedral complexes.[1] The coordination sphere of chromium(III) can accommodate a wide variety of ligands, leading to a rich and diverse chemistry. Chromium(III) nitrate, often in its hydrated form, Cr(NO₃)₃·9H₂O, serves as a common and versatile starting material for the synthesis of a vast array of chromium(III) coordination compounds.[2] The nitrate ion itself can act as a counter-ion or as a ligand, coordinating to the chromium center in a monodentate or bidentate fashion.

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is known for its violet-blue-grey color.[3] This complex is acidic due to the polarization of the coordinated water molecules, leading to hydrolysis reactions.[4] The water ligands in the coordination sphere can be substituted by other ligands, a process that is often slow due to the inert nature of the Cr(III) center.[1][3]

Synthesis of Chromium(III) Nitrate Complexes

The synthesis of chromium(III) nitrate complexes typically involves the reaction of a chromium(III) salt, usually chromium(III) nitrate nonahydrate, with the desired ligand(s) in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, are crucial in determining the final product.

Synthesis of Hexamminechromium(III) Nitrate, Cr(NH₃)₆₃

This complex is a classic example of a chromium(III) ammine complex and is synthesized from anhydrous chromium(III) chloride in liquid ammonia (B1221849), followed by precipitation as the nitrate salt.

Experimental Protocol: [5][6][7]

-

Preparation of the Catalyst: In a well-ventilated fume hood, cool a round-bottom flask in an acetone/liquid nitrogen bath and introduce approximately 8 mL of liquid ammonia. Add a small piece of clean sodium metal (approx. 5 mg) and a catalytic amount of iron(II) ammonium (B1175870) sulfate (B86663) (approx. 2 mg).[5] The disappearance of the blue color indicates the formation of sodium amide, the catalyst.

-

Formation of the Chloro-ammine Complex: Slowly add 500 mg of finely powdered anhydrous chromium(III) chloride in small portions to the liquid ammonia solution with constant stirring. This should be done carefully to prevent the solution from boiling over.[5]

-

Isolation of the Ammine Complex: After the addition is complete, allow the brown precipitate to settle and decant the supernatant liquid. Transfer the residue to an evaporating dish and allow the excess ammonia to evaporate, leaving a bright yellow powder of [Cr(NH₃)₆]Cl₃.[5]

-

Anion Exchange to Nitrate: Dissolve the yellow solid in approximately 5 mL of 0.75 M HCl at 40 °C. Filter the solution quickly and immediately add 4 mL of concentrated (16 M) nitric acid to the filtrate.[5][6]

-

Precipitation and Purification: Cool the mixture in an ice bath to precipitate the yellow --INVALID-LINK--₃. Filter the product and wash it with dilute nitric acid, followed by 95% ethanol (B145695), and finally with diethyl ether.[5][7] Air-dry the final product. The product is light-sensitive and should be stored accordingly.[5]

Synthesis of Chromium(III) Schiff Base Complexes

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands that can form stable complexes with chromium(III). The following is a general procedure for the synthesis of a chromium(III) Schiff base complex, which can be adapted for nitrate-containing complexes by using chromium(III) nitrate as the starting material or through anion exchange.

Experimental Protocol: [8]

-

Ligand Synthesis: Synthesize the Schiff base ligand by refluxing equimolar amounts of the desired aldehyde (e.g., salicylaldehyde) and amine in ethanol for 3-4 hours.[8] The product often precipitates upon cooling and can be recrystallized from ethanol.

-

Complexation: Dissolve the Schiff base ligand in ethanol. In a separate flask, dissolve an equimolar amount of this compound in ethanol. Add the chromium(III) nitrate solution to the ligand solution.

-

Reaction and Isolation: Reflux the reaction mixture for several hours. The color of the solution will typically change, and the complex may precipitate out upon cooling. The product can be filtered, washed with ethanol, and dried under vacuum.

Structural Characterization

The coordination geometry of chromium(III) in its nitrate complexes is predominantly octahedral. The nitrate group can be part of the inner coordination sphere or act as a counter-ion in the crystal lattice.

The hydrated form of chromium(III) nitrate has the structural formula --INVALID-LINK--₃·3H₂O. In this complex, the chromium(III) ion is coordinated to six water molecules in an octahedral arrangement. The nitrate ions and additional water molecules are located in the crystal lattice.[9][10]

In complexes with other ligands, the nitrate ion can coordinate to the chromium center. The coordination can be monodentate, through one of the oxygen atoms, or bidentate, through two oxygen atoms. The mode of coordination can often be determined using infrared spectroscopy.

Data Presentation

Spectroscopic Data

Table 1: UV-Visible Spectroscopic Data for Selected Chromium(III) Complexes

| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment | Reference(s) |

| [Cr(H₂O)₆]³⁺ | 408, 575 | 15, 13 | ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g | [11] |

| [Cr(NH₃)₆]³⁺ | 351, 463 | - | ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g | [6] |

| [Cr(en)₃]³⁺ | 350, 458 | 75, 59 | ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g | [11] |

| [Cr(acac)₃] | 386, 560 | - | ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g | [11] |

Table 2: Infrared Frequencies for Coordinated Nitrate Groups

| Coordination Mode | ν₁ (cm⁻¹) | ν₄ (cm⁻¹) | ν₂ (cm⁻¹) | ν₆ (cm⁻¹) | ν₃ (cm⁻¹) | ν₅ (cm⁻¹) | Reference(s) |

| Free Nitrate (D₃h) | ~1050 | ~1390 | ~830 | - | - | - | [12] |

| Monodentate (C₂v) | ~1480-1530 | ~1250-1290 | ~1020-1040 | ~810-820 | ~740-750 | ~710-720 | [12] |

| Bidentate (C₂v) | ~1570-1640 | ~1230-1260 | ~1010-1030 | ~800-810 | ~720-730 | ~690-700 | [12] |

Magnetic and Ligand Field Parameters

Chromium(III) complexes are typically paramagnetic with a magnetic moment close to the spin-only value of 3.87 B.M. for three unpaired electrons.[13]

Table 3: Magnetic Moments and Ligand Field Parameters for Selected Chromium(III) Complexes

| Complex | µ_eff (B.M.) | Dq (cm⁻¹) | B (cm⁻¹) | β | Reference(s) |

| [Cr(H₂O)₆]³⁺ | ~3.8 | 1740 | 725 | 0.79 | [11] |

| [Cr(NH₃)₆]³⁺ | ~3.8 | 2160 | 665 | 0.72 | [11] |

| [Cr(en)₃]³⁺ | ~3.8 | 2190 | 620 | 0.68 | [11] |

| [Cr(acac)₃] | ~3.8 | 1780 | 580 | 0.63 | [11] |

| [Cr(Schiff Base)₂(H₂O)₂]Cl | 3.6-4.1 | ~16200 (10Dq) | - | - | [8] |

Antimicrobial Activity

Certain chromium(III) nitrate complexes have shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Chromium(III) Complexes

| Complex | Test Organism | MIC (µg/mL) | Reference(s) |

| [Cr(phen)₃]³⁺ | S. aureus | 1 | [14] |

| [Cr(phen)₃]³⁺ | E. coli | 0.25 | [14] |

| [Cr(phen)₂(dppz)]³⁺ | S. aureus | 0.5 | [14] |

| [Cr(phen)₂(dppz)]³⁺ | E. coli | 0.125 | [14] |

| Cr(III) complexes with triazole-based ligands | Fungi | 7.8 - 15.6 | [15] |

| Cr(III) complexes with thiophene-based macrocycles | B. subtilis, E. coli | 8 - 128 | [15] |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Conclusion

The coordination chemistry of chromium(III) nitrate complexes is a vast and active area of research. The versatility of the chromium(III) ion and the multifaceted role of the nitrate group allow for the synthesis of a wide range of complexes with diverse structures and properties. These complexes have found applications in catalysis and materials science and show significant potential in the development of new antimicrobial agents. A thorough understanding of their synthesis, characterization, and reaction mechanisms is essential for the targeted design of new chromium(III) complexes with specific functionalities for scientific and pharmaceutical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. kccollege.ac.in [kccollege.ac.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. studylib.net [studylib.net]

- 8. Systhesis and Characterization of Some Chromium (Iii) Schiff Base Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes [scirp.org]

- 10. Synthesis, characterization, and antimicrobial properties of chromium (III) and iron (III) complexes with schiff base ligands [jchemtech.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Hygroscopic Nature of Chromium (III) Nitrate Nonahydrate: Implications for Research and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hygroscopic nature of chromium (III) nitrate (B79036) nonahydrate, a property of critical importance for its handling, storage, and application in research and pharmaceutical development. Understanding and quantifying the interaction of this compound with atmospheric moisture is paramount to ensuring its stability, performance, and the reproducibility of experimental outcomes.

Understanding Hygroscopicity

Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment. This phenomenon can significantly impact the physical and chemical properties of a material, including its crystal structure, chemical stability, powder flow, and dissolution rate. For chromium (III) nitrate nonahydrate, which is known to be a hygroscopic and deliquescent solid, exposure to ambient humidity can lead to caking, liquefaction, and potential degradation.[][2] Deliquescence is an extreme form of hygroscopicity where the substance absorbs enough water to dissolve and form a liquid solution.

The interaction between a solid and water vapor can be classified into several categories as defined by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These classifications are based on the amount of water absorbed at a specific temperature and relative humidity.

Quantitative Assessment of Hygroscopicity

While qualitative descriptions are useful, a quantitative understanding of a substance's hygroscopic behavior is essential for developing appropriate handling and formulation strategies. Key parameters in this assessment include the moisture sorption isotherm and the critical relative humidity (CRH).

Table 1: Hygroscopicity Data for Selected Inorganic Nitrate Salts

| Compound | Hygroscopicity Classification | Critical Relative Humidity (CRH) at 30°C (%) | Notes |

| Ammonium (B1175870) Nitrate | Very Hygroscopic | 59.4 | Will readily absorb moisture from the air. |

| Sodium Nitrate | Hygroscopic | 72.4 | Less hygroscopic than ammonium nitrate. |

| Potassium Nitrate | Slightly Hygroscopic | 90.5 | Relatively stable at moderate humidity levels. |

| Calcium Nitrate | Deliquescent | 46.7 | Rapidly absorbs moisture to form a solution. |

Source: Data compiled from publicly available scientific literature on fertilizer hygroscopicity.

Experimental Protocols for Hygroscopicity Determination

Standardized methods for evaluating the hygroscopic properties of chemical substances, including active pharmaceutical ingredients (APIs), are detailed in pharmacopoeias. The following are summaries of key experimental protocols.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis is a state-of-the-art method for determining the moisture sorption and desorption characteristics of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the substance is placed in a controlled environment chamber of a GSA instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen or under vacuum to establish a baseline dry weight.

-

Sorption Phase: The relative humidity (RH) in the chamber is incrementally increased, and the change in the sample's mass is continuously monitored until equilibrium is reached at each RH step.

-

Desorption Phase: Following the sorption phase, the RH is incrementally decreased, and the loss of mass is monitored to assess the reversibility of water uptake.

-

Data Analysis: The data is plotted as the percentage change in mass versus relative humidity to generate a moisture sorption-desorption isotherm.

European Pharmacopoeia (EP) Method for Hygroscopicity Classification

The EP provides a straightforward method for classifying a substance's hygroscopicity.[3][4][5]

Methodology:

-

Sample Preparation: A known mass of the substance is placed in a weighing vessel.

-

Exposure: The unstoppered vessel is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 79.5% at 25°C. Alternatively, a climatic chamber set to 25°C and 80% RH can be used.[3]

-

Equilibration: The sample is left to equilibrate for 24 hours.

-

Measurement: The vessel is then stoppered and re-weighed to determine the mass of water absorbed.

-

Classification: The percentage increase in mass is used to classify the substance according to the EP's criteria (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).[3][4]

Karl Fischer Titration

This method is used to determine the water content of a sample and can be used to quantify the amount of absorbed moisture after exposure to a humid environment.

Methodology:

-

Sample Preparation: A sample of the substance is exposed to a controlled humidity environment for a specified period.

-

Titration: A known mass of the exposed sample is then introduced into the Karl Fischer titrator.

-

Analysis: The titrator uses an electrochemical method to quantify the amount of water in the sample.

-

Calculation: The water content is then expressed as a percentage of the total mass.

Visualizing Workflows and Implications

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of a substance's hygroscopic nature.

References

An In-depth Technical Guide to the Chemical Properties of Chromium(III) Nitrate (CAS 7789-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) nitrate (B79036), identified by CAS number 7789-02-8, is an inorganic compound consisting of chromium in its +3 oxidation state and nitrate anions. It is most commonly available as a dark violet, hygroscopic crystalline solid, the nonahydrate (--INVALID-LINK--₃·3H₂O), which is the primary focus of this guide.[1][2] An anhydrous green form also exists.[1] This compound serves as a crucial precursor in the synthesis of chromium-based catalysts, in the dyeing and textile industry, and as a corrosion inhibitor.[2][3][4] In academic and research settings, it is frequently used for the synthesis of chromium coordination complexes.[4][5] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and key reactivity pathways.

Physical and Chemical Properties

The properties of Chromium(III) nitrate are well-documented, with the nonahydrate being the most characterized form. Quantitative data are summarized in the tables below for clarity and ease of comparison.

General and Physical Properties

| Property | Value | References |

| CAS Number | 7789-02-8 | [2][6] |

| Molecular Formula | Cr(NO₃)₃·9H₂O (Nonahydrate) | [2][7] |

| Cr(NO₃)₃ (Anhydrous) | [4] | |

| Molecular Weight | 400.15 g/mol (Nonahydrate) | [2][7] |

| 238.011 g/mol (Anhydrous) | [4][8] | |

| Appearance | Dark purple or violet crystals (Nonahydrate) | [2][3][7] |

| Green crystals (Anhydrous) | [1] | |

| Melting Point | 60 °C | [3][4][7] |

| Boiling Point | Decomposes at >100 °C | [1][4][7] |

| Density | 1.80 - 1.85 g/cm³ | [2][3][4] |

| Bulk Density | 710 kg/m ³ |

Solubility and Solution Properties

| Property | Value | References |

| Solubility in Water | Very soluble; 810 g/L | [1][3] |

| Solubility in Other Solvents | Soluble in alcohol | [3][6] |

| pH of Aqueous Solution | 2.0 - 3.0 (50 g/L at 20 °C) | [9] |

Chemical Structure and Reactivity

The structure of the nonahydrate is best described as a coordination complex: --INVALID-LINK--₃·3H₂O.[1][4] It features a central chromium atom coordinated to six water molecules (aquo ligands) in an octahedral geometry.[8][10] The three nitrate anions and three additional water molecules are part of the crystal lattice.[1][4]

An aqueous solution of the violet nonahydrate becomes green upon heating, a change attributed to the displacement of water ligands by nitrate ions. This color change is reversible, with the solution reverting to violet upon cooling.[3]

References

- 1. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. synthetikaeu.com [synthetikaeu.com]

- 3. CHROMIUM(III) NITRATE NONAHYDRATE | 7789-02-8 [chemicalbook.com]

- 4. Chromium III Nitrate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. azonano.com [azonano.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. resources.finalsite.net [resources.finalsite.net]

- 8. Chromium III Nitrate Formula, Structure, Properties, Uses [pw.live]

- 9. naewai.com [naewai.com]

- 10. testbook.com [testbook.com]

In-Depth Technical Guide to the Hazards and Safety Precautions for Chromium(III) Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for Chromium(III) nitrate (B79036) nonahydrate. The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Physical Properties

Chromium(III) nitrate nonahydrate is an inorganic compound with the chemical formula Cr(NO₃)₃·9H₂O. It typically appears as dark violet, hygroscopic crystals.[1][2] Anhydrous and other hydrated forms also exist.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Cr(NO₃)₃·9H₂O | [3][4] |

| Molar Mass | 400.15 g/mol | [5][6][7] |

| Appearance | Dark violet to black crystalline chunks | [1][8] |

| Melting Point | 60 °C (140 °F) | [6] |

| Boiling Point | Decomposes above 100 °C | [2] |

| Density | 1.8 g/cm³ | [1] |

| Solubility | Very soluble in water and alcohol | [9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards are its oxidizing properties, and its potential to cause skin and eye irritation, as well as skin sensitization.[5][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | Category 3 | H272: May intensify fire; oxidizer |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

| Acute Toxicity (Oral) | Not Classified | LD50 > 2000 mg/kg |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Source:[10]

Toxicological Data

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Table 3: Summary of Toxicological Data

| Toxicity Endpoint | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3250 mg/kg | [1][6][8][11] |

| Skin Corrosion/Irritation | - | Dermal | Causes skin irritation | [5][7][10] |

| Serious Eye Damage/Irritation | - | Ocular | Causes serious eye irritation | [5][7][10] |

| Skin Sensitization | - | Dermal | May cause an allergic skin reaction | [10] |

Occupational Exposure Limits

Table 4: Occupational Exposure Limits for Chromium(III) Compounds

| Regulatory Body | Limit | Value | Notes |

| OSHA (PEL) | TWA | 0.5 mg/m³ | As Cr(III) |

| NIOSH (REL) | TWA | 0.5 mg/m³ | As Cr(III) |

| NIOSH (IDLH) | - | 25 mg/m³ | As Cr(III) |

| ACGIH (TLV) | TWA | 0.003 mg/m³ | As Cr(III), inhalable particulate matter |

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[15][16][17][18][19]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[15]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water.[15]

-

Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next group of animals. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[16]

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[15]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for determining the skin sensitization potential of a chemical.[10]

Methodology:

-

Test Animals: Mice are used for this assay.

-

Application: A solution of the test substance is applied to the dorsum of the ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized after a set period, and the draining auricular lymph nodes are excised and weighed.

-

Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.

Safe Handling and Storage

Risk Assessment Workflow

Caption: A general workflow for assessing and managing the risks associated with this compound.

Handling Precautions

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[20]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid breathing dust.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

Storage Requirements

Caption: Key storage requirements for this compound as an oxidizing solid.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Spill Response

Caption: A stepwise procedure for responding to a spill of this compound.

Important Considerations for Spills:

-

Do not use combustible materials, such as paper towels, to absorb spills.[20][21]

-

For large spills, evacuate the area and contact emergency services.[21]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

-

Specific Hazards: This substance is an oxidizer and may intensify fire.[5][7] It is not combustible itself but can accelerate the burning of combustible materials.[1] Hazardous decomposition products include nitrogen oxides and chromium oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][7]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[10] Do not allow it to enter drains or waterways.[10]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.[5]

-

Incompatible Materials: Avoid contact with combustible materials, reducing agents, organic materials, and strong bases.[6]

-

Conditions to Avoid: Heat, flames, and sources of ignition.[6]

-

Hazardous Decomposition Products: Nitrogen oxides and chromium oxides.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. geneseo.edu [geneseo.edu]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. criver.com [criver.com]

- 6. caterchem.com [caterchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. cochise.edu [cochise.edu]

- 14. Chromium(III) compounds - IDLH | NIOSH | CDC [cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. search.library.doc.gov [search.library.doc.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. research.arizona.edu [research.arizona.edu]

An In-depth Technical Guide on the Role of Water of Hydration in Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide elucidates the critical functions of the nine water molecules in chromium(III) nitrate (B79036) nonahydrate, from defining its molecular structure and properties to governing its reactivity in various chemical processes.

Introduction

Chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O, is a crystalline solid, appearing as purple crystals, that serves as a common laboratory reagent and a precursor in the synthesis of various chromium compounds and catalysts.[1][2] Its chemical behavior, stability, and reactivity are profoundly influenced by the nine water molecules present in its hydrated form. These water molecules are not merely adventitious; they are integral to the compound's structure, participating as both directly coordinated ligands and as part of the crystal lattice. Understanding the distinct roles of these water molecules is crucial for controlling reaction outcomes, interpreting analytical data, and leveraging this compound in applications ranging from organic synthesis to materials science and potentially drug development.[3]

The Dual Role of Water: Coordinated vs. Lattice Hydration

The most critical aspect of the water of hydration in Cr(NO₃)₃·9H₂O is its differentiation into two distinct types: coordinated (aqua ligands) and lattice (water of crystallization). The precise structure is best represented by the formula --INVALID-LINK--₃·3H₂O .[1]

-

Coordinated Water ([Cr(H₂O)₆]³⁺): Six of the nine water molecules act as Lewis bases, donating a pair of electrons to the central Cr³⁺ ion to form a stable, octahedral hexaaquachromium(III) coordination complex.[1][4][5] These inner-sphere water molecules are tightly bound and are fundamental to the identity of the chromium ion in its hydrated state.

-

Lattice Water (·3H₂O): The remaining three water molecules are located within the crystal lattice. They are not directly bonded to the chromium ion but are held in place by hydrogen bonds with the nitrate anions and the coordinated water molecules.[6] These outer-sphere water molecules are less strongly bound and are typically the first to be removed upon heating.

This structural arrangement is the foundation for the compound's chemical and physical properties.

Caption: Coordination and lattice components of Cr(NO₃)₃·9H₂O.

Thermal Decomposition: A Stepwise Dehydration Process

The thermal decomposition of Cr(NO₃)₃·9H₂O is a multi-step process initiated by the sequential loss of its water of hydration. The distinct binding energies of the lattice and coordinated water molecules result in their removal at different temperature ranges.

3.1 Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique used to study the thermal decomposition of hydrated salts.

-

Sample Preparation: A small, accurately weighed sample of Cr(NO₃)₃·9H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as an inert nitrogen (N₂) or helium flow (e.g., 30-50 mL/min), to prevent side reactions.[7][8]

-

Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature. The resulting data is plotted as a mass loss percentage versus temperature curve (thermogram).

3.2 Decomposition Stages

The decomposition proceeds through several distinct stages, with the initial steps dominated by dehydration.[7][8][9]

| Temperature Range (°C) | Mass Loss (%) (Experimental)[7] | Process Description |

| 48 - 120 | 21.13 | Loss of outer-sphere (lattice) water and some coordinated water. |

| 120 - 274 | 55.75 | Loss of remaining coordinated water, coupled with initial decomposition of nitrate groups. |

| 274 - 475 | 5.59 | Further decomposition of intermediate chromium oxynitrates. |

| > 475 | - | Formation of the final stable product, chromium(III) oxide (Cr₂O₃). |

Note: The temperature ranges and mass loss percentages can vary slightly depending on experimental conditions like heating rate and atmosphere.[7][10]

The water molecules, particularly the coordinated ones, play a crucial role in the mechanism of nitrate decomposition. Their removal leads to the formation of intermediate hydroxy- and oxynitrate species before the final conversion to Cr₂O₃.[8][9]

Caption: Stepwise thermal decomposition of Cr(NO₃)₃·9H₂O.

Role in Solution Chemistry and Reactivity

When Cr(NO₃)₃·9H₂O dissolves in water, the crystal lattice breaks down, releasing the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, nitrate ions, and the lattice water molecules into the solution.[5][11][12] The coordinated water molecules of the [Cr(H₂O)₆]³⁺ complex are central to its aqueous chemistry.

4.1 Hydrolysis and Acidity

The high positive charge density of the Cr³⁺ ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water molecules.[11] This leads to hydrolysis, where the complex acts as a weak acid, donating protons to the solvent.

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

This initial hydrolysis step can be followed by further deprotonation and dimerization or polymerization, especially as the pH increases, leading to the formation of species like [Cr₂(OH)₂]⁴⁺ and eventually the precipitation of Cr(OH)₃.[13][14][15]

| Hydrolysis Reaction | logK (at 298 K, infinite dilution)[14] |

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.57 to -4.0 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 to -9.84 |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.0 to -5.29 |

4.2 Ligand Substitution (Aquation) Reactions

The coordinated water molecules in [Cr(H₂O)₆]³⁺ can be replaced by other ligands in solution, a process known as anation or, more broadly, ligand substitution.[16][17] The reverse reaction, where a non-water ligand is replaced by a water molecule, is called aquation.[16][18][19]

[Cr(H₂O)₆]³⁺ + Lⁿ⁻ ⇌ [Cr(H₂O)₅L]⁽³⁻ⁿ⁾⁺ + H₂O

The hydration shell plays a pivotal role:

-

Reaction Precursor: The [Cr(H₂O)₆]³⁺ ion is the actual starting species for nearly all syntheses of other chromium(III) complexes in aqueous solution.[20][21][22]

-

Kinetic Inertness: Cr³⁺ (a d³ ion) complexes are kinetically inert, meaning ligand exchange is slow. The stability of the hexa-aqua complex dictates that forcing conditions (e.g., heating) are often required to achieve substitution.[18]

-

Solvent Effects: The exchange of water molecules is a fundamental step that can be influenced by the properties of the wider solvent environment.[23]

Caption: Key reactions involving the hexa-aqua chromium(III) ion.

Spectroscopic Signature of Hydration

The water molecules leave distinct fingerprints on the spectroscopic properties of Cr(NO₃)₃·9H₂O.

5.1 Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid Cr(NO₃)₃·9H₂O is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The instrument passes infrared radiation through the sample and records the absorbance at each wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's bonds.[24]

5.2 Interpretation of Spectra

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic bands for both water and nitrate groups.

-

A broad, strong band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. The breadth of this peak is due to extensive hydrogen bonding.[24]

-

Bands around 1600-1650 cm⁻¹ are attributed to the H-O-H bending mode of water.[24]

-

The presence of both coordinated and lattice water contributes to the complexity of these bands.

-

Strong absorptions around 1370 cm⁻¹ are characteristic of the uncoordinated nitrate ions (v₃ mode).[22][24]

-

-

UV-Visible Spectroscopy: In aqueous solution, the spectrum is that of the [Cr(H₂O)₆]³⁺ ion. The coordinated water ligands create a specific ligand field around the Cr³⁺ ion, resulting in characteristic d-d electronic transitions.[25]

| Transition | Wavelength (nm)[25] | Wavenumber (cm⁻¹)[25] |

| ⁴A₂g → ⁴T₂g | ~575 | ~17,400 |

| ⁴A₂g → ⁴T₁g | ~408 | ~24,500 |

| ⁴A₂g → ²Eg | ~670 | ~14,900 |

The positions of these absorption bands are highly sensitive to the nature of the ligands coordinated to the chromium ion. Replacement of the water ligands by others will cause a noticeable shift in the observed colors and spectra.

Conclusion

The nine water molecules in Cr(NO₃)₃·9H₂O are far from passive components. They are structurally and chemically integral to the compound's identity and behavior. The distinction between the six inner-sphere coordinated aqua ligands and the three outer-sphere lattice waters is fundamental. This arrangement dictates the thermal decomposition pathway, defines the acidic nature of its aqueous solutions, and provides the starting point for a rich coordination chemistry based on ligand substitution. For researchers in chemistry and drug development, a thorough understanding of the role of this water of hydration is essential for manipulating its properties, controlling its reactivity, and interpreting analytical results with precision.

References

- 1. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. This compound (Cr(NO3)3•9H2O)- Crystalline - FUNCMATER [funcmater.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Metal aquo complex - Wikipedia [en.wikipedia.org]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. CAS 7789-02-8: Chromium nitrate nonahydrate | CymitQuimica [cymitquimica.com]

- 7. rroij.com [rroij.com]

- 8. Thermal decomposition of chromium(III) nitrate(V) nanohydrate | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. Coordination compound - Aqua Complexes | Britannica [britannica.com]

- 12. Coordination Compounds Help Page [chem.purdue.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cost-nectar.eu [cost-nectar.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 22. jocpr.com [jocpr.com]

- 23. Further Theoretical Studies of the Aquation of Chromium(III) Chloride Nutritional Supplement: Effect of pH and Solvation | Semantic Scholar [semanticscholar.org]

- 24. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 25. researchgate.net [researchgate.net]

Spectroscopic Analysis of Chromium(III) Nitrate Nonahydrate: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Chromium(III) nitrate (B79036) nonahydrate, with the chemical formula --INVALID-LINK--₃·3H₂O, is a violet crystalline solid that serves as a common precursor in the synthesis of other chromium compounds and finds applications in various industrial processes.[1][2] A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols, quantitative data, and visual representations of analytical workflows.

Physicochemical Properties

Chromium(III) nitrate nonahydrate is highly soluble in water and alcohol.[2] The central chromium(III) ion is coordinated by six water molecules, forming the hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺. The nitrate ions and additional water molecules are located in the crystal lattice.[1]

| Property | Value |

| Chemical Formula | --INVALID-LINK--₃·3H₂O |

| Molar Mass | 400.15 g/mol [3] |

| Appearance | Violet crystals[3] |

| Melting Point | ~60 °C[2] |

| Solubility in Water | Highly soluble[2] |

Spectroscopic Characterization

A multi-spectroscopic approach is essential for a complete understanding of the structure and bonding in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the d-orbitals of the central chromium(III) ion. The aqueous solution of this compound exhibits a characteristic violet color due to the electronic transitions of the [Cr(H₂O)₆]³⁺ complex.

Quantitative Data:

| Molar Concentration (M) | λmax 1 (nm) | λmax 2 (nm) |

| 0.050 | ~408 | ~575 |

| 0.0278 | Not Specified | Not Specified |

Experimental Protocol: A stock solution of this compound is prepared by dissolving a known mass of the compound in deionized water.[4] A series of standard solutions with varying concentrations are then prepared by serial dilution. The UV-Vis spectrum of each solution is recorded using a double beam spectrophotometer, typically in the range of 350-700 nm, with a 1 cm quartz cuvette.[4][5] A blank containing only deionized water is used as a reference. The absorbance values at the identified absorption maxima (λmax) are recorded.

Logical Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals the vibrational modes of the coordinated water molecules, the nitrate anions, and the Cr-O bonds.

Quantitative Data (Characteristic Vibrational Frequencies):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of coordinated and lattice water |

| ~1634 | H-O-H bending of coordinated water |

| ~1383 | Asymmetric N-O stretching of nitrate (ν₃) |

| ~1050 | Symmetric N-O stretching of nitrate (ν₁) |

| ~830 | Out-of-plane bending of nitrate (ν₂) |

| 460 - 540 | Cr-O stretching |

Note: The broadness of the O-H stretching band is indicative of extensive hydrogen bonding.[6]

Experimental Protocol (KBr Pellet Method): Approximately 1-2 mg of the finely ground this compound sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

Workflow for FTIR Analysis using KBr Pellet Method

Caption: Experimental workflow for FTIR spectroscopy.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. The Raman spectrum of this compound can be used to further probe the vibrational modes of the nitrate ions and the [Cr(H₂O)₆]³⁺ cation.

Quantitative Data (Expected Raman Shifts):

| Wavenumber (cm⁻¹) | Assignment |

| ~1050 | Symmetric N-O stretching of nitrate (ν₁) |

| ~720 | O-N-O bending of nitrate (ν₄) |

| Lower frequency modes | Cr-O vibrations and lattice modes |

Note: Specific Raman spectral data for this compound is not extensively reported in the literature.

Experimental Protocol: A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube. The sample is then illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum. The spectrum is typically recorded over a range that includes the characteristic vibrational modes of the compound.

General Workflow for Raman Spectroscopy

Caption: General experimental workflow for Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound reveals the coordination geometry of the chromium ion and the arrangement of the nitrate anions and water molecules in the crystal lattice.

Structural Information: The structure consists of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, where the chromium ion is octahedrally coordinated to six water molecules.[1] The nitrate anions (NO₃⁻) and three additional water molecules of crystallization are held in the lattice through hydrogen bonding and electrostatic interactions.

Experimental Protocol (Single-Crystal X-ray Diffraction): A suitable single crystal of this compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal structure.

Workflow for Single-Crystal X-ray Diffraction

Caption: Experimental workflow for single-crystal X-ray diffraction.

Summary of Spectroscopic Data

| Spectroscopic Technique | Key Findings |

| UV-Vis | Two main absorption bands in the visible region corresponding to d-d electronic transitions of the [Cr(H₂O)₆]³⁺ complex. |

| Infrared (IR) | Characteristic vibrational bands for coordinated water (O-H stretch and H-O-H bend), nitrate ions (N-O stretches and bend), and Cr-O bonds. |

| Raman | Provides complementary vibrational information, particularly for the symmetric stretching mode of the nitrate ion. |

| NMR | Analysis is complicated by the paramagnetic nature of Cr(III), leading to broad and shifted signals. |

| X-ray Crystallography | Confirms the structure as --INVALID-LINK--₃·3H₂O with an octahedral coordination of water molecules around the chromium center. |

Conclusion